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Compound of Interest

Compound Name: 5-Hydroxy-9-methylstreptimidone

Cat. No.: B1243351 Get Quote

Absence of specific data for 5-Hydroxy-9-methylstreptimidone. Extensive searches for

spectroscopic data (NMR and Mass Spectrometry) and associated experimental protocols for

5-Hydroxy-9-methylstreptimidone did not yield any specific results for this particular

derivative. The available scientific literature and databases lack detailed characterization of this

specific compound.

However, data for the closely related parent compound, 9-methylstreptimidone, is available and

can provide valuable insights for researchers, scientists, and drug development professionals.

This technical guide will present the available spectroscopic information for 9-

methylstreptimidone as a proxy, offering a foundational understanding that can inform future

research on its hydroxylated analog.

Spectroscopic Data for 9-methylstreptimidone
While direct quantitative tables for 9-methylstreptimidone are not readily available in the

searched literature, its identification has been documented.[1] The structural elucidation of

similar natural products typically relies on a combination of High-Resolution Mass Spectrometry

(HRMS) to determine the molecular formula and one- and two-dimensional Nuclear Magnetic

Resonance (NMR) spectroscopy to establish the connectivity and stereochemistry of the

molecule.[2][3][4]

For a definitive analysis of 5-Hydroxy-9-methylstreptimidone, the following experimental

workflow would be hypothetically employed.
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Experimental Workflow for Structural Elucidation
The structural elucidation of a novel or modified natural product like 5-Hydroxy-9-
methylstreptimidone would follow a standardized experimental pipeline. This process is

crucial for confirming the molecular structure and ensuring the purity of the compound for

further biological and pharmacological studies.
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Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Experimental Protocols
1. Isolation and Purification: The initial step involves the isolation of the target compound from

its natural source, typically a microbial fermentation broth.[4] This is achieved through a series

of chromatographic techniques.

Extraction: The fermentation broth is typically extracted with an organic solvent, such as

ethyl acetate, to partition the secondary metabolites.[4]

Chromatography: The crude extract is then subjected to various chromatographic methods,

including column chromatography (e.g., silica gel) and High-Performance Liquid

Chromatography (HPLC), to separate the individual components.[5] Fractions are collected

and monitored for the presence of the desired compound.
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2. Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is employed to determine

the accurate mass of the isolated compound, which allows for the calculation of its elemental

composition and molecular formula.[2]

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g.,

methanol) and introduced into the mass spectrometer via an appropriate ionization source

(e.g., Electrospray Ionization - ESI).

Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the

molecular ion, from which the molecular formula is deduced.[2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful

technique for elucidating the detailed structure of an organic molecule. A suite of 1D and 2D

NMR experiments are performed.

1D NMR:

¹H NMR: Provides information about the number, environment, and connectivity of

protons.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.[2]

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent

protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is critical for assembling the carbon

skeleton.[2]
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, aiding in the determination of stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the various NMR

spectra are analyzed to piece together the complete chemical structure.

Signaling Pathways and Logical Relationships
Given the absence of specific biological data for 5-Hydroxy-9-methylstreptimidone, a

diagram illustrating a hypothetical drug discovery and development pathway is provided below.

This outlines the logical progression from compound identification to potential clinical

application.
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Caption: A simplified representation of the drug discovery and development pipeline.
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This guide, while not providing direct data for 5-Hydroxy-9-methylstreptimidone, offers a

comprehensive overview of the methodologies that would be essential for its characterization.

The provided workflows and protocols are standard in the field of natural product chemistry and

drug discovery and should serve as a valuable resource for researchers in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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